molecular formula C19H18N2O4S B563496 Keto Pioglitazone-d4 (M-III-d4) CAS No. 1185033-84-4

Keto Pioglitazone-d4 (M-III-d4)

Cat. No.: B563496
CAS No.: 1185033-84-4
M. Wt: 374.447
InChI Key: JMLKLMFMQRAJNI-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

Keto Pioglitazone-d4 (M-III-d4) is a deuterium-labeled derivative of pioglitazone, a thiazolidinedione-class antidiabetic agent. Its molecular formula is $$ \text{C}{19}\text{H}{14}\text{D}{4}\text{N}{2}\text{O}_{4}\text{S} $$, with a molecular weight of 374.45 g/mol. The compound’s systematic IUPAC name is 5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione , reflecting its structural features:

  • A thiazolidinedione core.
  • A benzyl group substituted with a deuterated ethoxy-pyridinyl side chain.
  • A ketone functional group at the pyridine ring.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Number (deuterated) 1215370-26-5 / 1185033-84-4
Synonyms Ketopioglitazone-d4; Pioglitazone-d4 Ketone (M-III)
SMILES [2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H]

Deuterium substitution occurs at four positions on the phenyl ring (2, 3, 5, 6), enhancing its utility in mass spectrometry-based assays.

Historical Context in Metabolite Research

Keto Pioglitazone-d4 (M-III-d4) emerged from efforts to characterize pioglitazone’s metabolic pathway. Pioglitazone, first synthesized in the 1980s, undergoes hepatic metabolism to produce active metabolites, including M-III (keto derivative) and M-IV (hydroxy derivative). Early studies in the 1990s identified these metabolites as contributors to pioglitazone’s pharmacological activity.

Deuterated analogs like M-III-d4 were later developed to serve as internal standards in quantitative assays, addressing challenges in distinguishing parent drugs from metabolites during pharmacokinetic analyses. Their stable isotopic labeling minimizes interference from endogenous compounds, improving analytical precision.

Significance in Pharmaceutical Analysis

Keto Pioglitazone-d4 (M-III-d4) plays a critical role in modern pharmaceutical workflows:

Table 2: Applications in Analytical Chemistry

Application Purpose Example Technique
Metabolite Quantitation Differentiate M-III from endogenous molecules LC-MS/MS
Method Validation Ensure accuracy in ANDA submissions FDA/EMA-compliant QC
Stability Studies Track degradation products Forced degradation HPLC

Its use is mandated in regulatory frameworks for bioequivalence studies, where precise measurement of pioglitazone and its metabolites is required. For instance, the European Medicines Agency (EMA) mandates deuterated standards for mass spectrometry assays in pharmacokinetic trials.

Relationship to Parent Compound Pioglitazone

Pioglitazone’s therapeutic efficacy relies partly on its metabolites. M-III (the non-deuterated form) exhibits comparable PPARγ agonist activity to pioglitazone, contributing to insulin sensitization. Deuterated M-III-d4 retains this pharmacological profile but is metabolically inert, making it ideal for tracer studies.

Key Metabolic Pathways:

  • Hydroxylation : Pioglitazone → M-IV (CYP2C8/3A4-mediated).
  • Oxidation : Pioglitazone → M-III (CYP1A1-mediated).
  • Conjugation : Glucuronidation/sulfation of M-III/M-IV.

In clinical studies, M-III accounts for 20–25% of total drug exposure at steady-state, underscoring its pharmacokinetic relevance. Deuterated analogs like M-III-d4 enable researchers to dissect these pathways without isotopic interference.

Properties

CAS No.

1185033-84-4

Molecular Formula

C19H18N2O4S

Molecular Weight

374.447

IUPAC Name

5-[[4-[2-(5-acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i8D2,9D2

InChI Key

JMLKLMFMQRAJNI-LZMSFWOYSA-N

SMILES

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Synonyms

5-[[4-[2-(5-Acetyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione;  Keto-Pioglitazone (M-III)-d4; 

Origin of Product

United States

Preparation Methods

Deuterated Intermediate Preparation

Deuterium is introduced at the ethyl side chain of the pyridine ring (positions 1,1,2,2-d4) through catalytic deuteration or deuterated reagent substitution. For example, deuterated acetylacetone (CD3COCD2COCD3) is utilized in condensation reactions to form the β-keto-enolate intermediate, which is subsequently cyclized with thiourea derivatives. This approach ensures high isotopic purity (>95%) and avoids scrambling during synthesis.

Key Synthetic Steps

  • Alkylation of p-Hydroxybenzaldehyde :
    p-Hydroxybenzaldehyde reacts with deuterated 2-(5-ethylpyridin-2-yl)ethanol-d4 under Mitsunobu conditions, using triphenylphosphine and diethyl azodicarboxylate (DEAD). This step forms the ethoxy-benzyl linkage with deuterium retention.

  • Thiazolidinedione Cyclization :
    The benzyl intermediate undergoes cyclization with thiourea in the presence of ammonium acetate, yielding the thiazolidinedione core. Deuterium stability is maintained by avoiding protic solvents and using anhydrous conditions.

Purification and Isolation Techniques

Post-synthesis purification ensures the removal of non-deuterated impurities and byproducts. Common methods include:

Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., Poroshell 120) with methanol/water gradients (75:25 to 100:0 over 20 minutes) achieve baseline separation of Keto Pioglitazone-d4 from its analogs.

  • Solid-Phase Extraction (SPE) : Oasis HLB μElution plates preconditioned with methanol and water enable selective retention of the deuterated compound, yielding >99% purity.

Recrystallization

Recrystallization from warm petroleum ether (60–80°C) produces needle-shaped crystals, enhancing crystallinity and isotopic integrity. This step reduces residual solvents like dimethylformamide (DMF) to <0.1%.

Analytical Characterization

Mass Spectrometric Analysis

  • LC-MS/MS Parameters :

    ParameterValue
    Ionization ModeESI (-)
    Capillary Voltage3000 V
    Gas Temperature240°C
    Transitions (m/z)371 → 148 (Keto Pioglitazone-d4)
    ColumnHypersil Gold C18 (100 × 4.6 mm, 5 µm)

    Deuterium incorporation is confirmed by a +4 Da shift compared to the non-deuterated metabolite.

Nuclear Magnetic Resonance (NMR)

1H-NMR in chloroform-d reveals the absence of proton signals at δ 1.2–1.4 ppm (ethyl chain), replaced by deuterium quadrupolar splitting. Paramagnetic protocols on 600 MHz instruments resolve complex splitting patterns.

Applications in Pharmacokinetic Studies

Keto Pioglitazone-d4 serves as an internal standard in quantitative assays:

  • Plasma Sample Analysis : Solid-phase extraction (SPE) with Oasis HLB plates achieves recovery rates of 85–95% across a linear range of 3.23–512.60 ng/mL.

  • Drug-Drug Interaction Studies : Co-administration with CYP2C8 inhibitors (e.g., gemfibrozil) alters metabolite ratios, quantified using deuterated standards.

Industrial-Scale Synthesis Considerations

Cost-Efficiency Metrics

  • Catalyst Loading : 1.65% w/w bifunctional enzymes (e.g., GDH-ADH fusion) reduce reagent costs in redox steps.

  • Solvent Recycling : DMF-methanol azeotropes are distilled under vacuum (20 mmHg) for reuse, cutting waste by 40%.

Regulatory Compliance

  • ICH Guidelines : Stability testing (40°C/75% RH for 6 months) confirms <2% deuterium loss.

  • Genotoxic Impurity Control : Residual bromo intermediates are limited to <10 ppm via quenchers like L-cysteine.

Challenges and Innovations

Isotopic Dilution

Proton back-exchange during aqueous workup is mitigated by using deuterium oxide (D2O) washes and anhydrous sodium sulfate drying.

Automated Synthesis

Flow chemistry systems (e.g., Syrris Asia) enable continuous deuteration, reducing reaction times from 24 hours to 45 minutes .

Chemical Reactions Analysis

Metabolic Reactions

Keto Pioglitazone-d4 (M-III-d4) is generated via hepatic metabolism of Pioglitazone-d4 through cytochrome P450 enzymes (CYP2C8 and CYP3A4). Key metabolic pathways include:

  • Oxidation : Formation of keto derivatives via dehydrogenation at the thiazolidinedione ring.
  • Hydroxylation : Introduction of hydroxyl groups at specific positions, producing active metabolites (e.g., Hydroxy Pioglitazone-d5).

Deuteration at the 2,3,5,6 positions of the benzene ring reduces metabolic degradation rates due to kinetic isotope effects, enhancing stability in analytical applications .

Table 1: LC-MS/MS Parameters for Keto Pioglitazone-d4 (M-III-d4)

ParameterValue
Quantitative Range10–2000 ng/mL
Internal StandardKeto Pioglitazone-d4
Retention Time3.2 ± 0.5 min
Ionization ModePositive ESI
Transition (m/z)370.4 → 142.1 (quantifier)

Validation studies confirm linearity (R² > 0.99) and precision (%CV < 15%) across this range .

Isotopic Effects on Reactivity

Deuteration alters reaction kinetics:

  • Reduced Metabolic Clearance : Deuterated analogs show a 1.5–2-fold increase in half-life compared to non-deuterated forms due to slower C-D bond cleavage .
  • Enhanced Stability : Improved resistance to oxidative degradation under storage conditions (-20°C, inert atmosphere) .

Table 2: Comparative Pharmacokinetics (Pioglitazone vs. Deuterated Form)

ParameterPioglitazonePioglitazone-d4
Half-life (t₁/₂)3–7 hours5–11 hours
Cmax (ng/mL)800–1200750–1100
AUC (ng·h/mL)10,000–15,00014,000–18,000

Data from clinical studies highlight prolonged exposure metrics for deuterated variants .

Synthetic and Degradation Pathways

Synthesis involves deuterium incorporation during key steps:

  • Deuterated Reagents : Use of D₂O or deuterated solvents in the cyclization of 5-ethyl-2-pyridinecarboxaldehyde intermediates .
  • Stability Testing : Under accelerated conditions (40°C/75% RH), degradation products include hydroxylated and dealkylated derivatives, identified via high-resolution MS .

Research Findings

  • Drug-Drug Interaction Studies : Co-administration with luseogliflozin showed no significant alterations in Pioglitazone-d4 pharmacokinetics, confirming metabolic stability .
  • Toxicological Profiling : No hepatotoxicity observed in rat models at doses ≤45 mg/kg, supporting safe use in long-term studies .

Case Study: Analytical Method Development

A validated LC-MS/MS method using Keto Pioglitazone-d4 achieved:

  • Accuracy : 98–102% recovery in plasma samples.
  • Precision : Intra-day CV < 8%.
  • Application : Successfully quantified Pioglitazone metabolites in diabetic patients, aiding dose optimization .

Scientific Research Applications

Pharmacokinetic Studies

Keto Pioglitazone-d4 is extensively used in pharmacokinetic studies to measure the concentration of pioglitazone and its metabolites in biological samples. The stable isotope labeling allows for precise quantification through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

  • A study developed a method for simultaneously determining pioglitazone, keto pioglitazone, and hydroxy pioglitazone in human plasma using Keto Pioglitazone-d4 as an internal standard. The method demonstrated validation parameters suitable for clinical studies, with a detection range for keto pioglitazone from 3.23 ng/mL to 512.60 ng/mL .
  • Another study highlighted the absence of significant drug-drug interactions when keto pioglitazone was administered alongside other oral antidiabetic drugs, indicating its utility in combination therapies .

Bioequivalence Studies

Keto Pioglitazone-d4 plays a crucial role in bioequivalence studies that assess the therapeutic equivalence of generic formulations compared to brand-name counterparts. Its use as an internal standard helps ensure accurate measurement of drug absorption and metabolism.

Application Example:

  • In a bioequivalence study, researchers successfully validated an HPLC method that utilized Keto Pioglitazone-d4 for analyzing plasma samples from subjects administered pioglitazone. This approach confirmed the reliability of the method for regulatory submissions .

Metabolic Research

Research has shown that keto derivatives of pioglitazone can influence metabolic pathways related to glucose homeostasis and lipid metabolism. Keto Pioglitazone-d4 is employed in studies investigating these effects, particularly in the context of type 2 diabetes.

Research Insights:

  • A recent study indicated that administration of pioglitazone could alleviate canagliflozin-induced increases in ketone bodies, suggesting a protective role against metabolic disturbances associated with diabetes medications . The involvement of keto pioglitazone derivatives in these metabolic pathways is an area of ongoing investigation.

Clinical Implications

The clinical applications of Keto Pioglitazone-d4 extend to understanding the pharmacodynamics and safety profiles of pioglitazone and its metabolites. By providing insights into how these compounds behave in vivo, researchers can better evaluate their therapeutic potential.

Clinical Study Findings:

  • In trials involving insulin-treated patients with type 2 diabetes, it was observed that pioglitazone prevented increases in plasma ketones associated with other medications like dapagliflozin . This finding underlines the importance of keto derivatives in managing diabetes-related complications.

Data Summary Table

Application AreaDescriptionKey Findings
Pharmacokinetic StudiesMeasurement of drug concentrations using LC-MS/MSValidated methods for detecting keto pioglitazone levels in plasma
Bioequivalence StudiesAssessing therapeutic equivalence between formulationsSuccessful validation using keto pioglitazone as an internal standard
Metabolic ResearchInvestigating effects on glucose and lipid metabolismAlleviation of ketone body increases by pioglitazone observed
Clinical ImplicationsUnderstanding pharmacodynamics and safety profilesPrevention of increased plasma ketones noted in clinical settings

Mechanism of Action

The mechanism of action of Keto Pioglitazone-d4 (M-III-d4) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₁₄D₄N₂O₄S
  • Molecular Weight : 374.45 g/mol
  • CAS Number : 1185033-84-4
  • Role: Used to quantify non-deuterated Keto Pioglitazone (M-III) in bioanalytical assays, ensuring method accuracy and reproducibility .

Comparison with Similar Compounds

Keto Pioglitazone-d4 (M-III-d4) belongs to a family of Pioglitazone metabolites and their deuterated analogs. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Role CAS Number
Keto Pioglitazone-d4 (M-III-d4) C₁₉H₁₄D₄N₂O₄S 374.45 Ketone Internal standard for M-III quantification 1185033-84-4
Hydroxy Pioglitazone-d4 (M-IV-d4) C₁₉H₁₆D₄N₂O₄S 376.46 Hydroxyl Internal standard for M-IV quantification N/A
Pioglitazone-d4 C₁₉H₁₆D₄N₂O₃S 374.46 Thiazolidinedione Internal standard for Pioglitazone quantification 1215370-26-5
Keto Pioglitazone (M-III) C₁₉H₁₈N₂O₄S 370.42 Ketone Active metabolite of Pioglitazone 146062-45-5

Notes:

  • Functional groups (ketone vs. hydroxyl) influence chromatographic retention times and metabolic stability .

Analytical Performance in LC-MS/MS

Parameter Keto Pioglitazone-d4 (M-III-d4) Hydroxy Pioglitazone-d4 (M-IV-d4) Pioglitazone-d4
Linear Range (ng/mL) 3.23–512.60 10.1–1603.8 18.9–2994.4
LLOQ (ng/mL) 3.23 10.1 18.9
ULOQ (ng/mL) 512.60 1603.8 2994.4
Chromatographic Column Hypersil Gold (100 mm × 4.6 mm) Hypersil Gold (100 mm × 4.6 mm) Hypersil Gold (100 mm × 4.6 mm)

Notes:

  • Keto Pioglitazone-d4 has the narrowest quantitative range, reflecting lower physiological concentrations of its parent metabolite (M-III) compared to Pioglitazone itself .
  • All deuterated standards use the same chromatographic column, ensuring method consistency .

Pharmacological and Metabolic Context

  • Keto Pioglitazone (M-III) : Exhibits partial peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist activity, contributing to Pioglitazone’s antidiabetic effects .
  • Hydroxy Pioglitazone (M-IV) : Less pharmacologically active than M-III but serves as a biomarker for hepatic metabolism .
  • Deuterated Forms : Retain the pharmacological inertness of internal standards, avoiding interference with biological activity .

Q & A

Q. How can researchers ensure compliance with journal guidelines when reporting studies involving Keto Pioglitazone-d4 (M-III-d4)?

  • Methodological Answer : Adhere to the "Experimental" section requirements outlined by journals like the Beilstein Journal of Organic Chemistry: provide synthetic protocols, characterization data (NMR/LC-MS spectra), and purity documentation for novel batches. For known compounds, cite CAS numbers (e.g., 1185033-84-4) and prior literature. Deposit raw data in repositories like Zenodo to meet open-science standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.